molecular formula C12H13NO5 B13394626 3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid

3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B13394626
M. Wt: 251.23 g/mol
InChI Key: XRRRGBIMHQARMF-UHFFFAOYSA-N
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Description

3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that contains an oxazolidine ring. Oxazolidines are five-membered rings with one nitrogen and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid typically involves multicomponent reactions of 1,2-amino alcohols. These reactions can be metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, or extended one-pot asymmetric azaelectrocyclization . The reaction conditions vary depending on the specific synthetic route, but they generally involve mild temperatures and the use of formaldehyde and aryl- or alkylpropiolic acids .

Industrial Production Methods

Industrial production methods for oxazolidines, including this compound, often involve the use of continuous flow reactors. These reactors allow for precise control of reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazolidine ring can lead to the formation of oxazoles .

Mechanism of Action

The mechanism of action of 3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical structures .

Properties

IUPAC Name

3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRGBIMHQARMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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